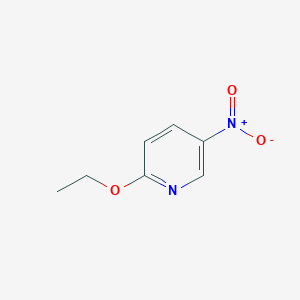

2-Ethoxy-5-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165481. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7-4-3-6(5-8-7)9(10)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDVDLYMQVSLQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304343 | |

| Record name | 2-Ethoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31594-45-3 | |

| Record name | 2-Ethoxy-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31594-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 165481 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031594453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31594-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-5-nitropyridine (CAS: 31594-45-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-5-nitropyridine, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its chemical and physical properties, provides detailed protocols for its synthesis, and explores its reactivity, with a particular focus on nucleophilic aromatic substitution and nitro group reduction. Furthermore, this guide discusses the instrumental analysis of the compound, outlining expected spectroscopic signatures. Safety protocols for handling and storage are also detailed. The applications of this compound as a key intermediate in the development of pharmaceuticals, particularly in the pursuit of novel anti-inflammatory and analgesic agents, are highlighted, underscoring its significance for professionals in drug discovery and development.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring an electron-donating ethoxy group and a potent electron-withdrawing nitro group on the pyridine core, imparts a unique reactivity profile that is highly advantageous for constructing diverse molecular architectures.[1][2] The pyridine ring is a common motif in numerous pharmaceutical agents, and the specific functionalization of this compound makes it an invaluable precursor for creating novel bioactive compounds.[2] This guide serves as a technical resource for researchers, providing both foundational knowledge and practical methodologies for the effective utilization of this compound in a laboratory setting.

Physicochemical Properties and Specifications

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in research and development.

| Property | Value | Reference(s) |

| CAS Number | 31594-45-3 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | Off-white to yellow crystalline powder | [1] |

| Melting Point | 90-94 °C | [3] |

| Purity | ≥ 98.0% (GC) | [4] |

| Solubility | Soluble in organic solvents such as ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | [5] |

| Storage Conditions | Store at 0-8°C in a cool, dark, and dry place. | [1] |

Synthesis of this compound: A Protocol Grounded in Nucleophilic Aromatic Substitution

The most prevalent and efficient synthesis of this compound is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This method leverages the high reactivity of a halogenated nitropyridine precursor with an alkoxide. The electron-withdrawing nitro group at the 5-position significantly activates the pyridine ring towards nucleophilic attack, particularly at the 2-position, facilitating the displacement of a leaving group like chloride.[6][7]

Reaction Principle

The synthesis proceeds by reacting 2-chloro-5-nitropyridine with sodium ethoxide. The ethoxide ion acts as the nucleophile, attacking the electron-deficient carbon at the C2 position of the pyridine ring. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[7] The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the desired this compound.

Caption: Synthesis of this compound via SₙAr.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of alkoxy-nitropyridines.[8][9]

Materials:

-

2-Chloro-5-nitropyridine (1.0 eq)

-

Sodium metal (1.1 eq)

-

Anhydrous ethanol (sufficient to dissolve reactants)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 eq) in small pieces to anhydrous ethanol at 0°C with vigorous stirring. Continue stirring until all the sodium has reacted to form sodium ethoxide.

-

To the freshly prepared sodium ethoxide solution, add a solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous ethanol dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as an off-white to yellow solid.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its functional groups.

Nucleophilic Aromatic Substitution (SₙAr)

While the ethoxy group is a poor leaving group compared to halogens, the highly activated pyridine ring can still undergo nucleophilic substitution under forcing conditions, or if the ethoxy group is transformed into a better leaving group. However, the primary utility of this compound lies in the reactivity of the nitro group.

Reduction of the Nitro Group

A key transformation of this compound in medicinal chemistry is the reduction of the nitro group to an amine, yielding 5-amino-2-ethoxypyridine. This resulting aromatic amine is a versatile intermediate for the synthesis of a wide array of heterocyclic systems through reactions such as amide bond formation, diazotization, and cyclization reactions.

Caption: Key synthetic transformation of this compound.

This reduction is commonly achieved using standard conditions such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂ in HCl). The resulting 5-amino-2-ethoxypyridine is a crucial building block for pharmaceuticals, including potential anti-inflammatory and analgesic agents.[3][10][11]

Instrumental Analysis and Characterization

The structural elucidation of this compound and its reaction products is routinely performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet) and three distinct aromatic protons on the pyridine ring, with coupling patterns indicative of their relative positions. The electron-withdrawing nitro group will cause a downfield shift of the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the nitro group will be significantly deshielded and appear at a low field.[12][13][14]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands.[15] Key expected peaks include:

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~2980-2850 cm⁻¹: C-H stretching of the ethoxy group.

-

~1590 and 1470 cm⁻¹: C=C and C=N stretching of the pyridine ring.

-

~1530 and 1350 cm⁻¹: Asymmetric and symmetric NO₂ stretching, which are strong and characteristic absorptions.[16]

-

~1250 cm⁻¹: C-O stretching of the ethoxy group.

Mass Spectrometry (MS)

Under electron impact (EI) ionization, the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 168.15.[10] Common fragmentation patterns would involve the loss of the ethoxy group (-45 Da), the nitro group (-46 Da), or ethylene from the ethoxy group (-28 Da).[17][18]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Hazard Identification: [3][15]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.

Conclusion

This compound stands out as a strategically important intermediate for synthetic and medicinal chemists. Its well-defined reactivity, particularly the susceptibility of the nitro group to reduction, provides a reliable pathway to valuable amino-pyridine derivatives. The protocols and data presented in this guide are intended to empower researchers to confidently and safely incorporate this versatile building block into their synthetic strategies, paving the way for the discovery and development of novel chemical entities with potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 3. Buy 2-Chloro-5-ethoxy-3-nitropyridine [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

- 9. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

- 12. memphis.edu [memphis.edu]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. spectrabase.com [spectrabase.com]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. m.youtube.com [m.youtube.com]

A Technical Guide to 2-Ethoxy-5-nitropyridine: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Ethoxy-5-nitropyridine, a key chemical intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its fundamental molecular properties, detailed experimental protocols for its synthesis and analysis, and a logical workflow for its preparation.

Core Molecular Data

This compound is a substituted pyridine derivative characterized by an ethoxy group at the 2-position and a nitro group at the 5-position. These functional groups significantly influence its chemical reactivity, making it a versatile building block for more complex molecules.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₈N₂O₃ | |

| Molecular Weight | 168.15 g/mol | |

| CAS Number | 31594-45-3 | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 90-94 °C | |

| Purity (typical) | >98.0% (GC) |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, often starting from readily available pyridine derivatives. A common and logical synthetic route involves the nitration of a pyridine precursor, followed by chlorination and subsequent nucleophilic substitution with an ethoxide.

Logical Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, commencing from 2-aminopyridine.

Caption: Logical workflow for the synthesis of this compound.

Step 1: Synthesis of 2-Chloro-5-nitropyridine (Precursor)

A common precursor for this compound is 2-Chloro-5-nitropyridine. This intermediate can be synthesized from 2-aminopyridine through a series of reactions including nitration, diazotization, hydrolysis, and chlorination. A method for the final chlorination step is detailed below.

Protocol: Chlorination of 2-Hydroxy-5-nitropyridine [1][2]

-

Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add phosphorus oxychloride (POCl₃, 50 g), 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mol), and phosphorus pentachloride (PCl₅, 25.0 g, 0.12 mol).

-

Reaction: Stir the mixture and heat to 100-105°C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

After the reaction is complete, cool the mixture and recover the excess phosphorus oxychloride by distillation under reduced pressure.

-

Slowly and carefully pour the residue into 120 g of ice water with vigorous stirring.

-

Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous solution of sodium hydroxide.

-

Separate the organic layer and extract the aqueous layer three times with dichloromethane (3 x 60 g).

-

Combine the organic phases and wash with saturated brine (20 g).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation: Remove the solvent by distillation to obtain the crude 2-chloro-5-nitropyridine.

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution reaction where the chloro group of 2-chloro-5-nitropyridine is displaced by an ethoxy group.

Protocol: Ethoxylation of 2-Chloro-5-nitropyridine

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 eq) in absolute ethanol (a suitable volume to ensure complete dissolution and stirring) at room temperature.

-

Reaction: To the freshly prepared sodium ethoxide solution, add 2-chloro-5-nitropyridine (1.0 eq) portion-wise while monitoring the temperature. The reaction is typically exothermic. Stir the reaction mixture at room temperature or with gentle heating until TLC analysis indicates the complete consumption of the starting material.

-

Quenching and Extraction:

-

Carefully quench the reaction mixture by pouring it into ice-cold water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous phase).

-

Combine the organic extracts and wash with water and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a crystalline solid of high purity.

Analytical Methodologies

To ensure the purity and identity of synthesized this compound, various analytical techniques can be employed. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are common methods for assessing purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

This method is suitable for the analysis of volatile and semi-volatile compounds like this compound, providing both quantitative purity data and mass spectral information for identity confirmation.

Illustrative GC-MS Protocol

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample in a GC-grade solvent (e.g., acetone, dichloromethane, or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration suitable for GC-MS analysis.

-

-

GC Conditions:

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-300.

-

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a versatile technique for purity assessment, particularly for compounds that may not be sufficiently volatile for GC. A reverse-phase HPLC method is generally suitable for this compound.

Illustrative HPLC Protocol [3][4][5]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water. A common starting point is a 50:50 (v/v) mixture of acetonitrile and a phosphate buffer (pH=3).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 225 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a known concentration (e.g., 0.1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

References

- 1. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. public.pensoft.net [public.pensoft.net]

- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 5. researchgate.net [researchgate.net]

2-Ethoxy-5-nitropyridine physical and chemical properties

An In-Depth Technical Guide to 2-Ethoxy-5-nitropyridine: Properties, Reactivity, and Applications

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial building block in modern organic synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with an electron-donating ethoxy group and a powerful electron-withdrawing nitro group, imparts a distinct reactivity profile that is highly valued by researchers. This guide provides a comprehensive overview of the physical properties, spectroscopic characteristics, chemical reactivity, and key applications of this compound, with a focus on its role in the development of pharmaceuticals and agrochemicals. For professionals in drug discovery and medicinal chemistry, this compound is not merely a reagent but a strategic intermediate for accessing complex molecular scaffolds with significant biological activity.[1]

Section 1: Core Physical and Chemical Identifiers

The fundamental properties of a compound are the bedrock of its application in research and development. Proper identification and understanding of its physical state, stability, and solubility are critical for experimental design and execution. This compound is typically supplied as an off-white to light yellow crystalline powder, a physical state that necessitates specific handling procedures to avoid dust inhalation.[1][2]

Table 1: Key Identifiers and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 31594-45-3 | [1][2][3][4] |

| Molecular Formula | C₇H₈N₂O₃ | [1][2][3][4] |

| Molecular Weight | 168.15 g/mol | [1][2][3] |

| Appearance | Off-white to light yellow crystalline powder | [1][2] |

| Melting Point | 90-94 °C | [2][3] |

| Purity (Typical) | ≥ 98.0% (GC) | [2] |

| SMILES | CCOc1ccc(cn1)--INVALID-LINK--=O | [3] |

| InChI Key | LYDVDLYMQVSLQD-UHFFFAOYSA-N | [3] |

Section 2: Spectroscopic Profile

While specific spectral data from a single, authoritative source is not publicly available without accessing proprietary databases, the structure of this compound allows for a robust prediction of its spectroscopic features. Understanding these expected signals is crucial for reaction monitoring and structural confirmation.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the ethoxy group.

-

Aromatic Region (δ 6.5-9.0 ppm): The three protons on the highly electron-deficient pyridine ring will appear in this region. The proton at C6 (adjacent to the nitrogen) will be the most deshielded. The proton at C3 will be influenced by the adjacent ethoxy group, while the proton at C4 will be coupled to both the C3 and C5 positions. The strong electron-withdrawing effect of the nitro group at C5 will significantly shift adjacent protons downfield.

-

Ethoxy Group:

-

Methylene Protons (-O-CH₂-CH₃, δ ~4.4 ppm): A quartet is expected due to coupling with the adjacent methyl protons. The direct attachment to the oxygen atom causes a significant downfield shift.

-

Methyl Protons (-O-CH₂-CH₃, δ ~1.4 ppm): A triplet is expected due to coupling with the methylene protons.

-

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons (δ 110-165 ppm): Five distinct signals are expected. The carbon atom C2, bonded to the ethoxy group, and C5, bonded to the nitro group, will be significantly shifted. The C6 carbon, adjacent to the ring nitrogen, will also show a characteristic downfield shift.

-

Aliphatic Carbons: Two signals corresponding to the ethoxy group will be present in the upfield region: one for the methylene carbon (-O-C H₂-CH₃) around δ 60-70 ppm and one for the methyl carbon (-O-CH₂-C H₃) around δ 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides key information about the functional groups present.

-

N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. This is a definitive indicator of the nitro functionality.

-

C-O Stretching (Ethoxy Group): A strong band around 1200-1250 cm⁻¹ corresponding to the aryl-alkyl ether linkage.

-

Aromatic C=N and C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

-

C-H Stretching: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethoxy group.

Section 3: Chemical Reactivity and Synthesis

The utility of this compound as a synthetic intermediate stems directly from its predictable reactivity, which is dominated by the electronic properties of the substituted pyridine ring.

Causality of Reactivity

The pyridine ring is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom. The addition of a strong electron-withdrawing nitro group at the C5 position further depletes the ring of electron density.[5] This electronic arrangement makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The sulfonate group, for instance, is an excellent leaving group activated by both the ring nitrogen and the para-nitro group, allowing substitution reactions to occur under milder conditions than typically required.[5] The nitro group itself can also be a site of reactivity, primarily through reduction to an amino group, which opens up a vast array of subsequent chemical transformations.

Representative Synthesis Protocol: Nucleophilic Substitution

A highly efficient method for preparing this compound involves the reaction of a precursor like 5-nitropyridine-2-sulfonic acid with ethanol.[5] This approach leverages the high activation of the C2 position for nucleophilic attack.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-nitropyridine-2-sulfonic acid (1.0 eq) in absolute ethanol (serving as both reactant and solvent).

-

Reaction Execution: Stir the mixture at room temperature. The original publication reports a 97% yield after stirring for 20 hours.[5] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove excess ethanol.

-

Purification: The resulting crude solid is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the final product as a white or pale yellow solid.[5]

Caption: Synthesis of this compound via SNAr.

Section 4: Applications in Research and Development

This compound is not an end-product but a pivotal intermediate. Its value lies in its ability to serve as a scaffold for building more complex, biologically active molecules.[1]

-

Pharmaceutical Development: The compound is a key starting material for synthesizing a variety of pharmaceutical agents, including anti-inflammatory and analgesic drugs.[1] The substituted nitropyridine core is found in molecules targeting critical biological pathways. For instance, related nitropyridine structures have been investigated for their potential as kinase inhibitors and even as potential inhibitors of SARS-CoV-2 viral proteins, highlighting the therapeutic relevance of this chemical class.[6][7] The nitro group can be reduced to an amine, which can then be further functionalized to create libraries of compounds for drug screening.

-

Agrochemicals: In agriculture, it is used in the formulation of next-generation pesticides and herbicides.[1] The pyridine ring is a common feature in many agrochemicals, and the specific substitution pattern of this compound allows for the creation of novel active ingredients with improved efficacy and stability.

-

Material Science: The compound is also explored in material science for creating advanced polymers and coatings that require specific chemical and electronic properties.[1]

Caption: Role as a versatile synthetic intermediate.

Section 5: Safety, Handling, and Storage

As with any reactive chemical intermediate, adherence to strict safety protocols is paramount when handling this compound.

Table 2: GHS Hazard and Precautionary Information

| Category | Code(s) | Description | Source(s) |

| Signal Word | Warning | [2][3] | |

| Hazard Statements | H315, H319, H335 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [2][3][8] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P337+P313 | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | [2][3] |

Protocol for Safe Handling and Storage

This protocol is a self-validating system designed to minimize exposure and ensure laboratory safety.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of the crystalline powder.[9][10] Use a laboratory space with good ventilation.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles with side shields at all times.[3][10] For weighing larger quantities, a dust mask (e.g., N95) is recommended.[3]

-

Dispensing: When transferring the solid, use spatulas and weighing paper. Avoid generating dust clouds.[10] For solutions, use appropriate glassware and pipetting aids.

-

Spill Management:

-

Waste Disposal: Dispose of all waste materials (including contaminated gloves and weighing papers) in accordance with local, state, and federal regulations for chemical waste.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Recommended storage is at room temperature or below (<15°C) in a dark place.[2] Keep away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound stands out as a highly valuable and versatile intermediate in organic chemistry. Its well-defined physical properties, predictable spectroscopic signature, and, most importantly, its electronically activated reactivity profile make it an essential tool for chemists. For researchers in drug development and agrochemical synthesis, mastery of its chemistry provides a reliable pathway to novel and complex molecular targets, underscoring its continued importance in the landscape of modern chemical science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 31594-45-3 | TCI AMERICA [tcichemicals.com]

- 3. This compound 98 31594-45-3 [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Buy 2-Chloro-5-ethoxy-3-nitropyridine [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. chemical-label.com [chemical-label.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2-Ethoxy-5-nitropyridine: Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethoxy-5-nitropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] This document details its melting point and solubility characteristics, supported by standardized experimental protocols for their determination.

Core Physicochemical Data

The fundamental physical properties of this compound are summarized below, providing a baseline for its handling, formulation, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [2] |

| Molecular Weight | 168.15 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 90-94 °C | [3] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol and acetone.[4] | [4] |

Experimental Protocols

Accurate determination of physicochemical properties is critical for the consistent application of a compound in research and manufacturing. The following sections detail standardized methodologies for determining the melting point and solubility of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity, with impurities typically causing a depression and broadening of the melting range.[5][6] A common and reliable method for determining the melting point of a crystalline solid like this compound is the capillary method using a melting point apparatus.[7][8][9]

Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, crush any large crystals using a spatula on a watch glass.[8]

-

Take a capillary tube (sealed at one end) and press the open end into the powdered sample.[5]

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[8] The packed sample height should be approximately 2-3 mm.[8]

-

-

Apparatus Setup:

-

Measurement:

-

Rapid Determination (Optional): Heat the sample rapidly (5-10 °C per minute) to get an approximate melting range.[8] This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[8]

-

Insert a new sample and heat at a slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[8]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[5]

-

For high accuracy, the experiment should be repeated with a fresh sample.[7]

-

Determination of Solubility

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specified temperature. For drug development, understanding the pH-solubility profile in aqueous media is particularly important.[10]

Protocol: Equilibrium Solubility Determination in Aqueous Media

This protocol is adapted from guidelines for Biopharmaceutics Classification System (BCS) studies and provides a robust method for determining solubility.[10][11]

-

Media Preparation:

-

Prepare aqueous buffer solutions at a minimum of three pH levels relevant to the physiological range: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).[10]

-

All solubility measurements should be conducted at a constant temperature, typically 37 ± 1 °C, to mimic physiological conditions.[10]

-

-

Experimental Procedure:

-

Add an excess amount of this compound to a known volume of each buffer solution in a suitable vial. The excess solid is necessary to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials and agitate them (e.g., using a shaker or rotator) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12] Preliminary experiments may be needed to determine the time required to reach equilibrium.[11]

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant. To avoid including undissolved solids, filter the sample through a suitable, non-adsorbing filter (e.g., a 0.45 µm PVDF filter) or centrifuge the solution and sample the clear supernatant.[12]

-

-

Analysis:

-

Analyze the concentration of dissolved this compound in the filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment should be performed in at least triplicate for each pH condition to ensure the reliability of the results.[10]

-

Protocol: Solubility Screening in Organic Solvents

-

Procedure:

-

Weigh a precise, small amount of this compound into several vials.[12]

-

To each vial, add a different organic solvent (e.g., ethanol, acetone, DMSO, DMF) in small, measured increments.[12]

-

After each addition, vortex the vial for 1-2 minutes and visually inspect for complete dissolution.[12]

-

Record the total volume of solvent required to completely dissolve the compound. This provides a semi-quantitative measure of solubility (e.g., mg/mL).

-

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 31594-45-3 | TCI AMERICA [tcichemicals.com]

- 4. This compound CAS 31594-45-3 - High Purity Medicine Grade at Best Price [nbinnochem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. davjalandhar.com [davjalandhar.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. scribd.com [scribd.com]

- 10. who.int [who.int]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. benchchem.com [benchchem.com]

Spectroscopic Analysis of 2-Ethoxy-5-nitropyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured overview of the spectroscopic data for 2-Ethoxy-5-nitropyridine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to its structural motifs, including an ethoxy group and a nitro substituent on a pyridine ring, this compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

Precise, experimentally determined spectroscopic data for this compound is not available in the public domain at the time of this report. The following tables are presented as a template for organizing such data once it is acquired. The expected ranges for chemical shifts and absorption frequencies are based on the analysis of structurally similar compounds, such as 2-methoxypyridine, 2-methoxy-5-nitropyridine, and other substituted pyridines.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Table 4: Mass Spectrometry Data

While a mass spectrum for this compound was not found, the mass spectrum for the related compound 2-Ethoxypyridine is available from the NIST WebBook.[1] The fragmentation pattern of this compound would be expected to show a molecular ion peak and fragments corresponding to the loss of the ethoxy group, the nitro group, and other characteristic cleavages.

| m/z Ratio | Fragmentation |

| Data not available | |

| Data not available | |

| Data not available |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C NMR spectra of the compound to elucidate its molecular structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[2]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).[3]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.[3]

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to determine the connectivity of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).[4]

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[5]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology for Solid Samples (Thin Film Method): [6]

-

Sample Preparation: [6]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Place the salt plate in the sample holder of the spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

If the signal is too weak, add more solution to the plate and re-measure. If it is too strong, dilute the original solution and prepare a new film.[6]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS): [7]

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg) in a volatile solvent (e.g., acetone or acetonitrile) to a concentration of approximately 1 µg/mL.[7][8]

-

Instrumentation: Use a GC-MS system equipped with an appropriate capillary column (e.g., a non-polar or medium-polarity column).[8]

-

Gas Chromatography (GC) Conditions:

-

Injector: Operate in split mode with an appropriate split ratio.[8]

-

Injector Temperature: Set to a temperature that ensures volatilization without decomposition (e.g., 250 °C).[8]

-

Oven Temperature Program: Start at a suitable initial temperature, hold for a short period, then ramp the temperature at a controlled rate to a final temperature to ensure separation of components.[8]

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.[8]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.[8]

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 40-300).[8]

-

Detector: Acquire the mass spectrum of the compound as it elutes from the GC column.

-

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-5-nitropyridine from 2-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-ethoxy-5-nitropyridine, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-aminopyridine. This document details established reaction protocols, presents quantitative data in a structured format, and visualizes the synthetic workflows for enhanced clarity.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring an electron-donating ethoxy group and an electron-withdrawing nitro group on a pyridine scaffold, makes it a versatile synthon for further chemical modifications. This guide explores the most viable synthetic routes from 2-aminopyridine, providing detailed experimental procedures and analysis of each step.

Recommended Synthetic Pathway: A Three-Step Approach

The most reliable and well-documented method for the synthesis of this compound from 2-aminopyridine involves a three-step sequence:

-

Nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine.

-

Diazotization of 2-amino-5-nitropyridine to form 2-hydroxy-5-nitropyridine.

-

Etherification of 2-hydroxy-5-nitropyridine to the final product, this compound.

An alternative and also viable route proceeds via a 2-chloro-5-nitropyridine intermediate. Both pathways are detailed below.

Experimental Protocols and Data

Route 1: Nitration → Diazotization → Etherification

This route is often preferred due to the relatively straightforward nature of the individual transformations.

Step 1: Synthesis of 2-Amino-5-nitropyridine

The nitration of 2-aminopyridine is a standard electrophilic aromatic substitution.

-

Experimental Protocol:

-

In a flask equipped with a stirrer and a dropping funnel, carefully add 2-aminopyridine (1.0 eq) to concentrated sulfuric acid at a temperature maintained below 10°C.

-

A nitrating mixture of concentrated nitric acid (1.0-1.2 eq) and concentrated sulfuric acid is then added dropwise, keeping the temperature below 30°C.

-

After the addition is complete, the reaction mixture is stirred at 25-30°C for 30-40 minutes and then heated to 55-65°C for 10-12 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is then cooled and poured onto crushed ice, followed by neutralization with a 50-60 wt% aqueous sodium hydroxide solution to a pH of 5.5-6.0.

-

The precipitated product is collected by filtration, washed with cold water, and dried to afford 2-amino-5-nitropyridine.

-

| Reagent/Parameter | Molar Ratio/Value | Reference |

| 2-Aminopyridine | 1.0 | [1] |

| Conc. Nitric Acid | 1.0 - 1.2 | [1] |

| Conc. Sulfuric Acid | Solvent | [1] |

| Temperature | 55 - 65 °C | [1] |

| Reaction Time | 10 - 12 hours | [1] |

| Yield | 85.7% | [1] |

Step 2: Synthesis of 2-Hydroxy-5-nitropyridine

The conversion of the amino group to a hydroxyl group is achieved through a diazotization reaction followed by hydrolysis. A one-pot procedure starting from 2-aminopyridine has also been reported, combining nitration and diazotization.[2]

-

Experimental Protocol:

-

Dissolve 2-amino-5-nitropyridine (1.0 eq) in 15 wt% aqueous hydrochloric acid (4.5 eq).[1]

-

Cool the solution to -5 to 0°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.5 eq) in water dropwise, maintaining the temperature between -5 and 0°C.[1]

-

After the addition, continue stirring at 0-5°C for 45 minutes.

-

The reaction progress is monitored by TLC.

-

The product can be isolated by filtration and recrystallization from a water/ethanol mixture.[1]

-

| Reagent/Parameter | Molar Ratio/Value | Reference |

| 2-Amino-5-nitropyridine | 1.0 | [1] |

| Sodium Nitrite | 1.5 | [1] |

| Hydrochloric Acid (15 wt%) | 4.5 | [1] |

| Temperature | -5 to 5 °C | [1] |

| Reaction Time | 45 minutes | [1] |

| Yield | 81.3% | [1] |

Step 3: Synthesis of this compound (Williamson Ether Synthesis)

The final step is the etherification of 2-hydroxy-5-nitropyridine. This reaction is a Williamson ether synthesis, where the hydroxyl group is deprotonated to form an alkoxide, which then acts as a nucleophile.[3][4]

-

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere, suspend 2-hydroxy-5-nitropyridine (1.0 eq) in a suitable anhydrous solvent such as DMF or THF.

-

Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium salt.

-

Add ethyl iodide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 50-60°C and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

| Reagent/Parameter | Molar Ratio/Value | Reference |

| 2-Hydroxy-5-nitropyridine | 1.0 | General Protocol |

| Sodium Hydride | 1.1 | General Protocol |

| Ethyl Iodide | 1.2 | General Protocol |

| Solvent | Anhydrous DMF/THF | General Protocol |

| Temperature | 50 - 60 °C | General Protocol |

| Yield | Not specified, typically moderate to high |

Alternative Route: via 2-Chloro-5-nitropyridine

This route provides an alternative by converting the hydroxyl group to a more reactive chloro group before etherification.

Step 1 & 2: Synthesis of 2-Hydroxy-5-nitropyridine

Follow the same procedures as in Route 1.

Step 3: Synthesis of 2-Chloro-5-nitropyridine

The hydroxyl group of 2-hydroxy-5-nitropyridine can be replaced by a chlorine atom using a chlorinating agent like phosphorus oxychloride.

-

Experimental Protocol:

-

In a flask equipped with a reflux condenser, combine 2-hydroxy-5-nitropyridine (1.0 eq) with phosphorus oxychloride (POCl₃, excess) and phosphorus pentachloride (PCl₅, 1.2 eq).[5]

-

Heat the mixture at 100-105°C for 5 hours.[5]

-

After cooling, carefully recover the excess phosphorus oxychloride by distillation under reduced pressure.

-

Slowly pour the residue into ice water and neutralize with a 40 wt% aqueous sodium hydroxide solution to a pH of 8-9.[5]

-

Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-chloro-5-nitropyridine.[5]

-

| Reagent/Parameter | Molar Ratio/Value | Reference |

| 2-Hydroxy-5-nitropyridine | 1.0 | [5] |

| Phosphorus Pentachloride | 1.2 | [5] |

| Phosphorus Oxychloride | Solvent/Reagent | [5] |

| Temperature | 100 - 105 °C | [5] |

| Reaction Time | 5 hours | [5] |

| Yield | 95.3% | [5] |

Step 4: Synthesis of this compound

The final product is obtained by the nucleophilic substitution of the chloride with ethoxide.

-

Experimental Protocol:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol.

-

Add 2-chloro-5-nitropyridine (1.0 eq) to the sodium ethoxide solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

-

| Reagent/Parameter | Molar Ratio/Value | Reference |

| 2-Chloro-5-nitropyridine | 1.0 | General Protocol |

| Sodium Ethoxide | 1.1 | General Protocol |

| Solvent | Anhydrous Ethanol | General Protocol |

| Temperature | Reflux | General Protocol |

| Yield | Not specified, typically high |

Visualizing the Synthesis

The following diagrams, generated using the DOT language, illustrate the described synthetic pathways.

Caption: Synthetic pathway for this compound via nitration, diazotization, and etherification.

Caption: Alternative synthetic step from 2-hydroxy-5-nitropyridine via a chloro intermediate.

Conclusion

This guide provides two robust and detailed synthetic routes for the preparation of this compound from 2-aminopyridine. The choice of route may depend on the availability of reagents, desired scale, and safety considerations. The presented experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the efficient production of this important chemical intermediate.

References

- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 2. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

Stability and Storage of 2-Ethoxy-5-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2-Ethoxy-5-nitropyridine. While specific proprietary stability studies on this compound are not publicly available, this document synthesizes information from safety data sheets, supplier recommendations, and established principles of pharmaceutical stability testing to offer a robust framework for its handling, storage, and stability assessment. The provided experimental protocols are based on industry-standard forced degradation studies and can be adapted to generate specific stability data for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to its stable handling and storage.

| Property | Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 90-94 °C |

| Purity | Typically >98.0% (GC) |

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The general and long-term storage recommendations are summarized in Table 2.

| Condition | Recommendation | Rationale |

| Temperature | Store at room temperature. For long-term storage, a cool and dark place, preferably at <15°C, is recommended. Some suppliers suggest storage at 0-8°C. | To minimize the potential for thermal degradation over extended periods. |

| Atmosphere | Store in a tightly sealed container. | To prevent exposure to moisture and atmospheric contaminants. |

| Light | Protect from light. | Aromatic nitro compounds can be sensitive to light and may undergo photodegradation. |

| Ventilation | Store in a well-ventilated area. | To ensure a safe storage environment, especially given the compound's potential for irritation. |

Stability Profile

While specific kinetic data on the degradation of this compound is not available in the public domain, a stability profile can be inferred from its chemical structure and data on analogous compounds, such as other nitropyridines. The compound is expected to be stable under normal storage conditions. However, it may be susceptible to degradation under stress conditions.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve exposing the compound to conditions more severe than accelerated stability testing. A summary of expected stability under forced degradation conditions is provided in Table 3.

| Stress Condition | Expected Stability | Potential Degradation Pathway |

| Acidic Hydrolysis | Potential for degradation, likely requiring elevated temperatures. | Hydrolysis of the ethoxy group to form 2-hydroxy-5-nitropyridine. |

| Alkaline Hydrolysis | Potential for degradation. | Similar to acidic hydrolysis, leading to 2-hydroxy-5-nitropyridine. |

| Oxidative | Potential for degradation. | Oxidation of the ethoxy group or the pyridine ring. |

| Thermal | Stable at recommended storage temperatures. Degradation may occur at elevated temperatures. | Decomposition of the molecule. |

| Photolytic | Potential for degradation. | Aromatic nitro compounds can undergo complex degradation pathways upon exposure to UV light. |

Experimental Protocols for Forced Degradation Studies

The following are detailed, generalized protocols for conducting forced degradation studies on this compound. These protocols should be adapted and optimized based on the specific experimental setup and analytical instrumentation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. This stock solution will be used for the subsequent stress studies.

Acidic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Keep the solution at 60°C for 24 hours.

-

After the incubation period, cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.

-

Dilute the solution to a suitable concentration with the mobile phase of the analytical method.

-

Analyze the sample using a stability-indicating HPLC method.

Alkaline Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Keep the solution at 60°C for 24 hours.

-

After the incubation period, cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.

-

Dilute the solution to a suitable concentration with the mobile phase.

-

Analyze the sample using a stability-indicating HPLC method.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

After the incubation period, dilute the solution to a suitable concentration with the mobile phase.

-

Analyze the sample using a stability-indicating HPLC method.

Thermal Degradation

-

Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.

-

After the exposure period, allow the sample to cool to room temperature.

-

Prepare a solution of the stressed solid at a known concentration in a suitable solvent.

-

Dilute the solution to a suitable concentration with the mobile phase.

-

Analyze the sample using a stability-indicating HPLC method.

Photolytic Degradation

-

Expose a known amount of solid this compound and a solution of the compound (e.g., 1 mg/mL in acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be kept in the dark under the same temperature conditions.

-

After the exposure period, prepare a solution of the solid sample and dilute the stressed solution to a suitable concentration with the mobile phase.

-

Analyze the samples using a stability-indicating HPLC method.

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is crucial for the accurate assessment of this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique.

Example HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV spectrum of this compound.

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound in the presence of its degradation products.

Visualizations

The following diagrams illustrate the logical workflow of a stability study and a hypothetical degradation pathway for this compound.

Caption: Logical workflow for a comprehensive stability study of a chemical compound.

Caption: Hypothetical degradation pathways for this compound under stress conditions.

Conclusion

This compound is a stable compound under recommended storage conditions. However, for its use in research and drug development, a thorough understanding of its stability profile under various stress conditions is essential. This guide provides the necessary framework for handling, storing, and conducting stability assessments of this compound. The detailed experimental protocols for forced degradation studies, coupled with a suitable stability-indicating analytical method, will enable researchers to generate the specific data required to ensure the quality, safety, and efficacy of their work. It is imperative to perform these studies to identify potential degradants and establish a comprehensive stability profile for this important chemical intermediate.

2-Ethoxy-5-nitropyridine: A Comprehensive Technical Guide for its Application as a Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-nitropyridine is a versatile heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and organic synthesis. Its unique electronic and structural features, characterized by an electron-donating ethoxy group and a potent electron-withdrawing nitro group on a pyridine scaffold, make it a valuable building block for the construction of a diverse array of complex molecules with significant biological activities. This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its application in the development of novel therapeutic agents. Detailed experimental protocols and an exploration of the signaling pathways modulated by its derivatives are presented to facilitate its use in research and drug discovery.

Chemical and Physical Properties

This compound is a stable, off-white to yellow crystalline powder at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | Off-white to yellow crystalline powder | [1] |

| Melting Point | 90-94 °C | |

| CAS Number | 31594-45-3 | [1] |

| Purity | Typically ≥98% (GC) | |

| Solubility | Soluble in organic solvents such as ethanol, DMF, and DMSO. | |

| Storage | Store in a cool, dry place away from light. |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of aromatic chemistry. The electron-deficient nature of the pyridine ring, further accentuated by the nitro group, facilitates the displacement of a suitable leaving group by an ethoxide nucleophile. A common and practical laboratory-scale synthesis starts from the readily available 2-chloro-5-nitropyridine.

Experimental Protocol: Synthesis of this compound from 2-Chloro-5-nitropyridine

Materials:

-

2-Chloro-5-nitropyridine

-

Sodium ethoxide (can be prepared in situ from sodium and absolute ethanol)

-

Absolute ethanol (anhydrous)

-

Magnetic stirrer and heating mantle

-

Round-bottom flask and reflux condenser

-

Standard glassware for workup and purification

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 eq) in absolute ethanol.

-

To this solution, add a solution of sodium ethoxide (1.1 eq) in absolute ethanol. The sodium ethoxide can be prepared by carefully adding metallic sodium to absolute ethanol under an inert atmosphere.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Reactivity and Application as a Building Block

The chemical reactivity of this compound is dominated by the presence of the nitro group and the pyridine ring. These features allow for a range of chemical transformations, making it a pivotal intermediate in multi-step syntheses.

Reduction of the Nitro Group

A key transformation of this compound is the reduction of the nitro group to an amino group, yielding 2-ethoxy-5-aminopyridine. This transformation is crucial as it introduces a nucleophilic center that can be further functionalized.

Materials:

-

This compound

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂)

-

Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

-

Ethanol and water

-

Sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware

Procedure (using Iron powder):

-

In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.

-

After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

-

Extract the product, 2-ethoxy-5-aminopyridine, with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the desired product. Further purification can be achieved by chromatography if necessary.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

The resulting 2-ethoxy-5-aminopyridine is a valuable precursor for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines. This scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds.

Materials:

-

2-Ethoxy-5-aminopyridine

-

An α-haloketone (e.g., 2-bromoacetophenone)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-ethoxy-5-aminopyridine (1.0 eq) in ethanol in a round-bottom flask.

-

Add the α-haloketone (1.0 eq) and sodium bicarbonate (2.0 eq) to the solution.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

Once the starting materials are consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

After filtration, concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain the desired imidazo[1,2-a]pyridine derivative.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer. Two prominent examples of signaling pathways targeted by nitropyridine-based inhibitors are the PI3K/AKT/mTOR and TGF-β/ALK5 pathways.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is frequently observed in cancer. Small molecule inhibitors that target key kinases in this pathway are of significant therapeutic interest.

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by a nitropyridine derivative.

The TGF-β/ALK5 Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. The TGF-β type I receptor, ALK5, is a key kinase in this pathway and a validated target for cancer therapy.

Caption: TGF-β/ALK5 signaling pathway and its inhibition.

Conclusion

This compound stands out as a highly valuable and versatile heterocyclic building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis and predictable reactivity allow for the efficient construction of complex molecular architectures, particularly those with therapeutic potential. The ability of its derivatives to potently and selectively inhibit key cellular signaling pathways, such as the PI3K/AKT/mTOR and TGF-β/ALK5 pathways, underscores its importance in the ongoing quest for novel and effective treatments for a range of human diseases. This guide provides the fundamental knowledge and practical protocols to empower researchers and drug development professionals to fully leverage the potential of this compound in their scientific endeavors.

References

Quantum mechanical studies of 2-Ethoxy-5-nitropyridine

An In-depth Technical Guide to the Quantum Mechanical Studies of 2-Ethoxy-5-nitropyridine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical framework and computational methodologies employed in the quantum mechanical analysis of this compound. Leveraging insights from studies on structurally analogous nitropyridine derivatives, this document outlines the expected molecular properties, spectroscopic signatures, and electronic behavior of the title compound. It is designed to serve as a valuable resource for researchers engaged in computational chemistry, materials science, and rational drug design.

Introduction

Nitropyridine derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse applications in pharmaceuticals, agrochemicals, and nonlinear optics.[1] Their biological activity is often linked to their molecular structure and electronic properties. This compound, a member of this family, possesses functional groups—the electron-donating ethoxy group and the electron-withdrawing nitro group—that are expected to induce significant electronic effects within the pyridine ring, influencing its reactivity and intermolecular interactions.

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the geometric, vibrational, and electronic characteristics of molecules at the atomic level.[2] These computational studies provide a detailed understanding of molecular stability, reactivity, and spectroscopic properties, which can guide experimental work and the design of new functional materials and therapeutic agents.[3] This guide details the standard computational protocols and expected outcomes from a thorough quantum mechanical investigation of this compound.

Methodologies: Computational and Spectroscopic